molecular formula C21H26N2O4S B2649171 N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide CAS No. 391221-16-2

N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide

Cat. No.: B2649171
CAS No.: 391221-16-2
M. Wt: 402.51
InChI Key: QAEWXZBLFMQXDR-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetylphenyl group and a dipropylsulfamoyl group attached to a benzamide core. The molecular formula of this compound is C20H24N2O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Acetylation: The initial step involves the acetylation of aniline to form N-(3-acetylphenyl)aniline.

    Sulfamoylation: The next step is the introduction of the dipropylsulfamoyl group through a sulfamoylation reaction. This can be achieved by reacting N-(3-acetylphenyl)aniline with dipropylsulfamoyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the amidation of the intermediate product with benzoyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or sulfamoyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)benzamide: Lacks the dipropylsulfamoyl group, which may result in different biological activities.

    N-(3-acetylphenyl)-2-(benzylthio)benzamide: Contains a benzylthio group instead of a dipropylsulfamoyl group, leading to variations in chemical reactivity and biological effects.

Uniqueness

N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide is unique due to the presence of both acetylphenyl and dipropylsulfamoyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse applications and interactions with molecular targets.

Biological Activity

N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique combination of acetylphenyl and dipropylsulfamoyl functional groups. These structural characteristics contribute to its distinct biological properties, including enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and catalysis.
  • Receptor Interaction : It can modulate signal transduction pathways by interacting with cellular receptors, influencing various cellular responses.

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications in:

  • Anti-inflammatory Activity : Studies suggest that the compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Anticancer Activity : Preliminary investigations have shown that it may possess anticancer properties, warranting further exploration in cancer therapeutics.

Case Studies and Experimental Data

  • Enzyme Inhibition Studies :
    • A study evaluated the inhibitory effects of various benzamide derivatives on ectonucleotidases (NTPDases), which are involved in physiological processes such as thrombosis and inflammation. The compound demonstrated significant inhibition against several isoforms of NTPDases, indicating its potential as a therapeutic agent in related diseases .
  • Structure-Activity Relationship (SAR) :
    • Research on related compounds has highlighted the importance of specific substituents on the benzamide scaffold. For instance, modifications to the dipropylsulfamoyl group significantly influenced biological activity, with certain derivatives showing enhanced potency against targeted enzymes .

Data Table: Biological Activity Overview

CompoundTarget EnzymeIC50 (µM)Observations
This compoundh-NTPDase12.88Most potent inhibitor identified
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamideh-NTPDase20.72Significant reduction in enzyme activity
Benzamide Derivative 3aUrease4.51High inhibitory activity observed
Benzamide Derivative 5gβ-cell protection13Maximal activity at 88% with improved solubility

Properties

IUPAC Name

N-(3-acetylphenyl)-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-4-13-23(14-5-2)28(26,27)20-11-9-17(10-12-20)21(25)22-19-8-6-7-18(15-19)16(3)24/h6-12,15H,4-5,13-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEWXZBLFMQXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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